molecular formula C21H25N3O2 B3938683 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol

1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol

Cat. No. B3938683
M. Wt: 351.4 g/mol
InChI Key: CVPQMOQOJPZREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol, also known as ACP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ACP belongs to the family of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol is not fully understood. However, it has been suggested that 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has also been found to inhibit the activity of certain kinases such as protein kinase C (PKC) and tyrosine kinase.
Biochemical and Physiological Effects:
1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has also been found to exhibit significant activity against certain viruses and bacteria. Additionally, 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to exhibit neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, there are some limitations to using 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol in lab experiments. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol may exhibit different effects in different cell lines and animal models.

Future Directions

There are several future directions for research on 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol. One area of research is the development of novel 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol. Additionally, further studies are needed to determine the efficacy of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to determine the safety and toxicity of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol in humans.

Scientific Research Applications

1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to exhibit a wide range of potential therapeutic properties. It has been studied extensively for its anti-cancer, anti-inflammatory, and anti-oxidant activities. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has also been found to exhibit significant activity against certain viruses and bacteria. Additionally, 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16(25)23-12-10-22(11-13-23)14-17(26)15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-9,17,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPQMOQOJPZREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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